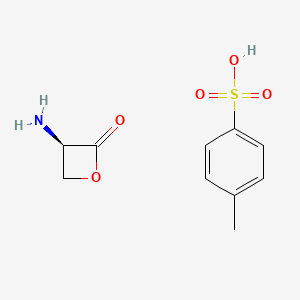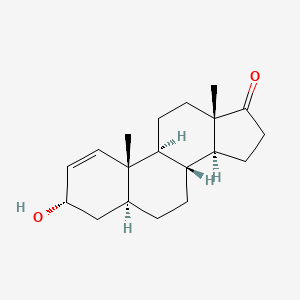
Phenazopyridine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenazopyridine-d5 is a deuterated form of phenazopyridine, a compound commonly used as a urinary tract analgesic. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenazopyridine-d5 typically involves the introduction of deuterium atoms into the phenazopyridine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenazopyridine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted this compound compounds.
Aplicaciones Científicas De Investigación
Phenazopyridine-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the pathways of phenazopyridine metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenazopyridine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
Phenazopyridine-d5 exerts its effects through a mechanism similar to that of phenazopyridine. It acts as a local analgesic on the mucosal lining of the urinary tract, providing relief from pain and discomfort. The compound inhibits voltage-gated sodium channels and possibly group A nerve fibers, leading to a reduction in pain signals.
Comparación Con Compuestos Similares
Phenazopyridine-d5 is compared with other similar compounds such as:
Phenazopyridine: The non-deuterated form, commonly used as a urinary tract analgesic.
Phenazopyridine-d3: Another deuterated form with three deuterium atoms.
Phenazopyridine-d8: A highly deuterated form with eight deuterium atoms.
Uniqueness
This compound is unique due to its specific isotopic composition, making it particularly useful in studies requiring precise isotopic labeling. Its deuterium atoms provide stability and allow for detailed analysis in various scientific applications.
Propiedades
Número CAS |
1287380-98-6 |
|---|---|
Fórmula molecular |
C11H11N5 |
Peso molecular |
218.275 |
Nombre IUPAC |
3-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)/i1D,2D,3D,4D,5D |
Clave InChI |
QPFYXYFORQJZEC-RALIUCGRSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |
Sinónimos |
3-(2-Phenyldiazenyl)-2,6-pyridinediamine-d5 Hydrochloride; 3-(Phenylazo)-2,6-_x000B_pyridinediamine-d5; 2,6-Diamino-3-phenylazopyridine-d5; Gastracid-d5; Gastrotest-d5; NSC 145895-d5; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)




![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)

![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
